molecular formula C17H15NNa2O6S2 B7889824 Fmoc-S-sulfo-L-cysteine disodium salt

Fmoc-S-sulfo-L-cysteine disodium salt

Cat. No.: B7889824
M. Wt: 439.4 g/mol
InChI Key: ICWRLEZHOIEPEC-GGMCWBHBSA-M
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Description

Fmoc-S-sulfo-L-cysteine disodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonic acid group, making it a valuable reagent in peptide synthesis and proteomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and sulfonation steps .

Industrial Production Methods

Industrial production of Fmoc-S-sulfo-L-cysteine disodium salt involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-sulfo-L-cysteine disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Fmoc group .

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides, reduced thiol-containing peptides, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-S-sulfo-L-cysteine disodium salt is used as a building block in solid-phase peptide synthesis. Its unique properties allow for the efficient synthesis of complex peptides and proteins .

Biology

In biological research, this compound is used to study protein structure and function. The sulfonic acid group can mimic phosphorylation, allowing researchers to investigate the effects of phosphorylation on protein activity .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including drug delivery systems and biomaterials .

Mechanism of Action

The mechanism of action of Fmoc-S-sulfo-L-cysteine disodium salt involves its ability to form disulfide bonds and participate in nucleophilic substitution reactions. These reactions are crucial for the synthesis and modification of peptides and proteins. The Fmoc group provides protection during synthesis, ensuring the selective reaction of the sulfonic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-S-sulfo-L-cysteine disodium salt is unique due to the presence of both the Fmoc protecting group and the sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable tool in peptide synthesis and proteomics .

Properties

IUPAC Name

disodium;9-[[(1R)-1-oxido-2-sulfonatosulfanylethyl]carbamoyloxymethyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1/t16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWRLEZHOIEPEC-GGMCWBHBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NNa2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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